

Application Note: Pharmacokinetic Analysis of Sitravatinib Malate in Mice

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Compound of Interest		
Compound Name:	Sitravatinib Malate	
Cat. No.:	B3325933	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Sitravatinib, also known as MGCD516, is a potent, orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor.[1][2] Its malate salt form is under investigation for various solid tumors. Sitravatinib targets a range of RTKs implicated in tumorigenesis, angiogenesis, and immune evasion, including the TAM family (TYRO3, AXL, MERTK), split-family kinases (VEGFR, PDGFR, KIT), RET, and MET.[1][2] By inhibiting these pathways, sitravatinib can suppress tumor growth and modulate the tumor microenvironment to be more favorable for anti-tumor immune responses.[3] Preclinical pharmacokinetic (PK) analysis in animal models, such as mice, is a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which helps in dose selection and prediction of human pharmacokinetics. This document provides a detailed protocol for conducting a pharmacokinetic analysis of **sitravatinib malate** in mice.

Mechanism of Action: Multi-Kinase Inhibition

Sitravatinib exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for cancer progression. Its primary targets are receptor tyrosine kinases that, when dysregulated, drive tumor cell proliferation, survival, metastasis, and angiogenesis. Furthermore, by inhibiting TAM kinases, which are involved in immune regulation, sitravatinib can help reverse the immunosuppressive tumor microenvironment.[3]



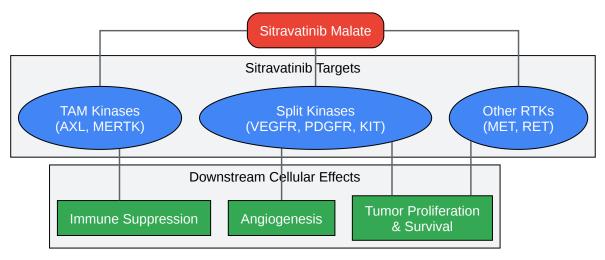


Diagram 1: Sitravatinib Signaling Pathway Inhibition

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Caption: Simplified signaling pathways targeted by Sitravatinib.

Experimental Protocols

This section details the necessary materials and methods for conducting a pharmacokinetic study of **sitravatinib malate** in mice.

Materials and Reagents

- Test Article: Sitravatinib Malate (appropriate formulation for oral gavage).
- Vehicle: Vehicle solution for formulating the test article (e.g., 0.5% methylcellulose).
- Animals: Athymic nude mice (or other appropriate strain), 6-8 weeks old.
- Anticoagulant: Sodium Citrate (Na citrate) or K2-EDTA tubes for blood collection.
- Anesthesia (optional, for terminal bleed): Isoflurane or other approved anesthetic.
- Equipment:



- o Oral gavage needles.
- Microcentrifuge tubes.
- Refrigerated centrifuge.
- -80°C freezer.
- Agilent 1200 HPLC system (or equivalent).[3]
- MDS Sciex API3200 triple quadrupole mass spectrometer (or equivalent).[3]
- Analytical column: Thermoaquasil C18, 4 mm × 50 mm, 3 μm (or equivalent).[3]
- Reagents for Bioanalysis: Acetonitrile, methanol, formic acid, water (all HPLC or LC-MS grade), and an appropriate internal standard.

Experimental Workflow

The overall workflow involves animal dosing, systematic blood sample collection, plasma processing, bioanalytical quantification, and pharmacokinetic data analysis.



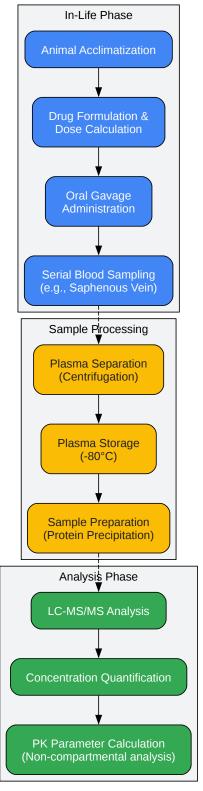


Diagram 2: Experimental Workflow for Mouse PK Study

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Caption: Overview of the pharmacokinetic study workflow.



Animal Handling and Dosing Protocol

- Acclimatization: House mice in a controlled environment for at least one week prior to the study. Provide access to food and water ad libitum.
- Fasting: Fast animals for approximately 4 hours before dosing. Water should still be available.
- Formulation: Prepare the dosing solution of Sitravatinib Malate in the selected vehicle on the day of the study. Ensure the formulation is homogenous.
- Administration: Administer a single dose of sitravatinib (e.g., 10 or 20 mg/kg) via oral gavage (p.o.).[3] Record the exact time of dosing for each animal.

Blood Sample Collection and Processing

- Sampling Schedule: Collect blood samples (approximately 50-100 μL) at predetermined time points. A typical schedule includes pre-dose (0 h), and 1, 4, 6, 10, 16, and 24 hours postdose.[3]
- Collection: Collect blood via saphenous vein puncture or other appropriate method into tubes containing an anticoagulant (e.g., Na citrate).[3]
- Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C).
- Storage: Carefully harvest the supernatant (plasma) and transfer it to clearly labeled microcentrifuge tubes. Store the plasma samples at -80°C until bioanalysis.[3]

Bioanalytical Method: LC-MS/MS

- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding a volume of cold acetonitrile (typically 3x the plasma volume) containing an internal standard to a small aliquot of plasma (e.g., 20 μL).



- Vortex vigorously to mix and precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated protein.
- Transfer the clear supernatant to an HPLC vial for analysis.
- Chromatographic Conditions:
 - HPLC System: Agilent 1200 series or equivalent.[3]
 - Column: Thermoaquasil C18 (4 mm × 50 mm, 3 µm).[3]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.5 mL/min (example).
 - Injection Volume: 5-10 μL.[3]
- · Mass Spectrometry Conditions:
 - Mass Spectrometer: MDS Sciex API3200 or equivalent triple quadrupole instrument.[3]
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for sitravatinib and the internal standard must be optimized.
- Quantification: Generate a standard curve by spiking known concentrations of sitravatinib into blank mouse plasma and processing alongside the study samples. Quantify the sitravatinib concentration in the study samples by interpolating from the standard curve.

Pharmacokinetic Data Analysis

- Calculate the mean plasma concentration of sitravatinib at each time point.
- Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® or PKSolver to determine the key pharmacokinetic parameters.[4]



- Key parameters to calculate include:
 - Cmax: Maximum observed plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
 - AUC(0-inf): Area under the curve from time 0 extrapolated to infinity.
 - t1/2: Terminal elimination half-life.
 - F%: Bioavailability (if intravenous data is available).

Pharmacokinetic Data Summary

The following table summarizes available pharmacokinetic parameters for sitravatinib following a single oral administration in mice. Researchers should use the protocol described above to generate comprehensive data for their specific study conditions.

Parameter	Value	Units	Conditions	Reference
Dose (p.o.)	2	mg/kg	Single Dose	[5]
Cmax	N/A	ng/mL	Single Dose	-
Tmax	N/A	h	Single Dose	-
AUC	N/A	ng*h/mL	Single Dose	-
t1/2	N/A	h	Single Dose	-
Bioavailability (F%)	72.2	%	Compared to IV	[5]

N/A: Not available in public literature. These values should be determined experimentally.



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